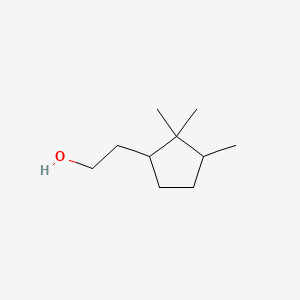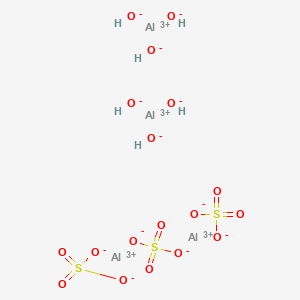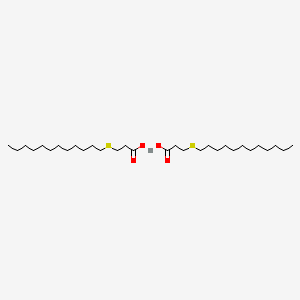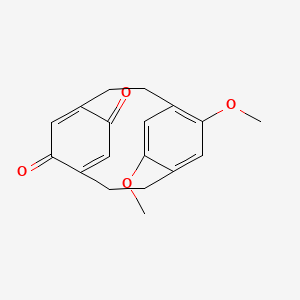
2,2,3-Trimethylcyclopentaneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethylcyclopentaneethanol is an organic compound with the molecular formula C10H20O It is a primary alcohol characterized by a cyclopentane ring substituted with three methyl groups and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylcyclopentaneethanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method is the hydrogenation of 2,2,3-trimethylcyclopentanone using a suitable reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where the ketone precursor is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3-Trimethylcyclopentaneethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed:
Oxidation: 2,2,3-Trimethylcyclopentanone, 2,2,3-Trimethylcyclopentanoic acid.
Reduction: 2,2,3-Trimethylcyclopentane.
Substitution: 2,2,3-Trimethylcyclopentyl halides.
Aplicaciones Científicas De Investigación
2,2,3-Trimethylcyclopentaneethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trimethylcyclopentaneethanol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways .
Similar Compounds:
2,2,3-Trimethylpentane: A structurally similar compound with different physical and chemical properties.
2,2,4-Trimethylpentane: Another isomer with distinct reactivity and applications.
Uniqueness: this compound is unique due to its cyclopentane ring structure with multiple methyl substitutions, which imparts specific steric and electronic properties. This uniqueness makes it valuable in specialized applications where such structural features are advantageous .
Propiedades
| 52363-24-3 | |
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
2-(2,2,3-trimethylcyclopentyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8-4-5-9(6-7-11)10(8,2)3/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
RKGJMEVXZSTOHA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1(C)C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)






